molecular formula C24H17N5 B044577 N(6)-((Chrysen-5-yl)methyl)adenine CAS No. 117606-16-3

N(6)-((Chrysen-5-yl)methyl)adenine

Cat. No.: B044577
CAS No.: 117606-16-3
M. Wt: 375.4 g/mol
InChI Key: CTFRLNJWYCKBNP-UHFFFAOYSA-N
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Description

N(6)-((Chrysen-5-yl)methyl)adenine is a synthetic compound that features a chrysenyl group attached to the N6 position of adenine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound allows it to interact with biological molecules in specific ways, making it a valuable tool for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(6)-((Chrysen-5-yl)methyl)adenine typically involves the alkylation of adenine at the N6 position with a chrysenylmethyl halide. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium carbonate to deprotonate the adenine and facilitate the nucleophilic substitution reaction. The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure the solubility of the reactants and the stability of the intermediate species.

Industrial Production Methods

While the industrial production methods for this compound are not well-documented, it is likely that the process would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N(6)-((Chrysen-5-yl)methyl)adenine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may result in the reduction of the chrysenyl group or other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chrysenylmethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chrysenyl ketones or aldehydes, while reduction could produce chrysenyl alcohols or amines.

Scientific Research Applications

N(6)-((Chrysen-5-yl)methyl)adenine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe to study nucleophilic substitution reactions.

    Biology: The compound can be used to investigate the interactions between modified nucleotides and enzymes involved in DNA and RNA processing.

    Industry: It may be used in the production of specialized materials or as a component in chemical sensors.

Mechanism of Action

The mechanism by which N(6)-((Chrysen-5-yl)methyl)adenine exerts its effects involves its interaction with biological molecules such as nucleic acids and proteins. The chrysenyl group can intercalate into DNA or RNA, affecting their structure and function. Additionally, the compound may inhibit or modulate the activity of enzymes involved in nucleic acid metabolism, such as DNA polymerases or RNA methyltransferases.

Comparison with Similar Compounds

Similar Compounds

    N6-Benzyladenine: A compound with a benzyl group attached to the N6 position of adenine, used as a plant growth regulator.

    N6-Furfuryladenine (Kinetin): A compound with a furfuryl group at the N6 position, known for its role in promoting cell division in plants.

    N6-Ethenoadenine: A compound with an etheno bridge at the N6 position, used to study nucleotide metabolism.

Uniqueness

N(6)-((Chrysen-5-yl)methyl)adenine is unique due to the presence of the chrysenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological molecules, making it a valuable tool for research in various fields.

Properties

IUPAC Name

N-(chrysen-5-ylmethyl)-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N5/c1-4-8-19-15(5-1)9-10-20-18-7-3-2-6-16(18)11-17(21(19)20)12-25-23-22-24(27-13-26-22)29-14-28-23/h1-11,13-14H,12H2,(H2,25,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFRLNJWYCKBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)CNC5=NC=NC6=C5NC=N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70151836
Record name N(6)-((Chrysen-5-yl)methyl)adenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117606-16-3
Record name N(6)-((Chrysen-5-yl)methyl)adenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117606163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(6)-((Chrysen-5-yl)methyl)adenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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